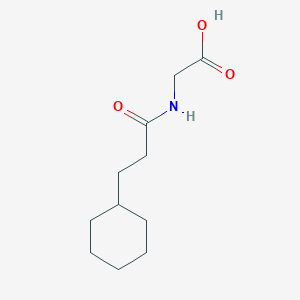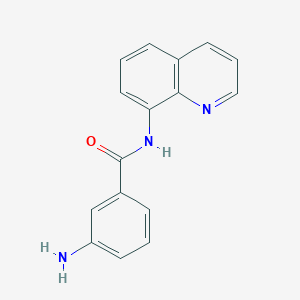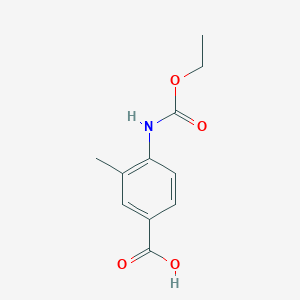
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PP2, and it is a selective inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer.
作用機序
The mechanism of action of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine involves the inhibition of Src family kinases. Src family kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. PP2 selectively inhibits these enzymes, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine have been extensively studied in various in vitro and in vivo models. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. PP2 has also been shown to inhibit the migration and invasion of cancer cells. In addition, PP2 has been shown to have anti-inflammatory effects in various models.
実験室実験の利点と制限
One of the main advantages of using 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine in lab experiments is its selectivity for Src family kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using PP2 is its potential off-target effects. PP2 has been shown to inhibit other kinases besides Src family kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine. One potential direction is the development of new cancer therapies based on PP2. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases, making it a potential candidate for developing new cancer therapies. Another potential direction is the development of new inhibitors that are more selective for Src family kinases than PP2. This could help to overcome some of the limitations of using PP2 in lab experiments.
合成法
The synthesis of 1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine is a multistep process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 1-phenyl-1H-pyrazol-5-amine with pyrrolidine-1-carboxylic acid N-hydroxysuccinimide ester. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine.
科学的研究の応用
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that PP2 can inhibit the growth and proliferation of cancer cells by targeting Src family kinases. This makes PP2 a potential candidate for developing new cancer therapies.
特性
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-13-12(14(19)17-8-4-5-9-17)10-16-18(13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBERJMGMWKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(1-pyrrolidinylcarbonyl)-1h-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)


![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)


